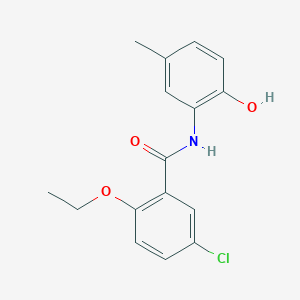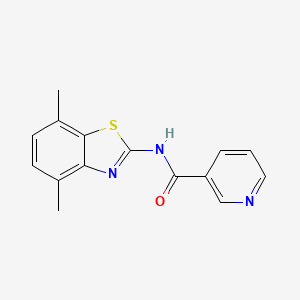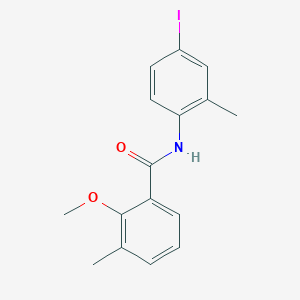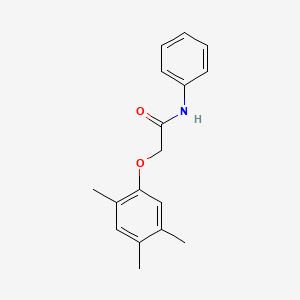
N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)-2-phenoxybenzamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)-2-phenoxybenzamide, also known as NSC-745887, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound has been shown to have promising results in preclinical studies, and its synthesis and mechanism of action have been extensively researched. In
Mécanisme D'action
N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)-2-phenoxybenzamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histones. HDACs have been shown to play a role in cancer progression, inflammation, and neurological disorders. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that regulates various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that inhibit cancer cell growth and promote cell death. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)-2-phenoxybenzamide is its potential as a therapeutic agent in various diseases. Preclinical studies have shown promising results in various disease models, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound can be synthesized through a multi-step process involving readily available reagents, which makes it a viable option for further research.
One of the limitations of this compound is its potential toxicity and side effects. Preclinical studies have shown that this compound can induce liver toxicity and cardiotoxicity in animal models. Moreover, this compound has been shown to have limited solubility in aqueous solutions, which can limit its efficacy in certain disease models.
Orientations Futures
There are several future directions for N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)-2-phenoxybenzamide research. One potential direction is the development of analogs with improved solubility and efficacy in disease models. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials. Moreover, this compound can be studied in combination with other therapeutic agents to determine its potential as a combination therapy. Furthermore, this compound can be studied in various disease models to determine its potential as a therapeutic agent in other diseases.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)-2-phenoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. Moreover, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-5-morpholin-4-ylsulfonyl-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-30-19-9-7-18(8-10-19)25-24(27)22-17-21(33(28,29)26-13-15-31-16-14-26)11-12-23(22)32-20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAIMOKSAUBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-tert-butylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4399213.png)

![3-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399226.png)

![4-chloro-N,N-bis[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4399230.png)
![4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399239.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4399243.png)

![{4-[(3-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B4399251.png)
![4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399268.png)
![1-[4-(allyloxy)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4399273.png)
![1-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4399280.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4399293.png)